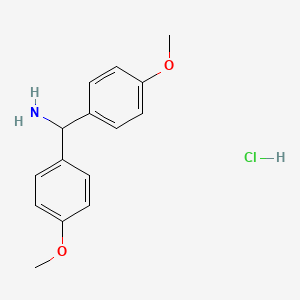

Bis(4-methoxyphenyl)methanamine hydrochloride

Übersicht

Beschreibung

Bis(4-methoxyphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by two 4-methoxyphenyl groups attached to a central methanamine backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceutical agents and functionalized amino derivatives. Its synthesis typically involves the reaction of bis(4-methoxyphenyl)methanamine with hydrochloric acid under controlled conditions, as evidenced by its use in forming pivalamide derivatives (e.g., compound S-9 in ).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-methoxybenzylamine with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4-methoxybenzaldehyde or 4-methoxyacetophenone.

Reduction: 4-methoxybenzylamine.

Substitution: Various substituted methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(4-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Bis(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Derivatives

The compound is compared to analogs with variations in aromatic substituents, backbone modifications, and salt forms. Key examples include:

Physicochemical Properties

Biologische Aktivität

Bis(4-methoxyphenyl)methanamine hydrochloride, also known as 1,1-bis(4-methoxyphenyl)methanamine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-methoxybenzaldehyde with an amine under controlled conditions. The resulting product is typically characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. Here are some key findings:

Anticancer Properties

Research has shown that bis(4-methoxyphenyl) derivatives exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested against various cancer cell lines, including ovarian carcinoma (A2780) and leukemia (HL-60). The results indicated a reduction in cell viability at low micromolar concentrations. Specifically, derivatives with methoxy substitutions demonstrated varying levels of cytotoxicity, with certain compounds reducing cell viability to less than 20% at concentrations as low as 0.5 µM .

The mechanism through which bis(4-methoxyphenyl)methanamine exerts its effects appears to be multifaceted:

- DNA Damage : Some studies suggest that these compounds can induce DNA damage in cancer cells, leading to apoptosis .

- Inhibition of Cell Proliferation : The ability to inhibit the proliferation of cancer cells has been attributed to the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis .

Case Studies

- Study on Ovarian Carcinoma : A study involving the treatment of A2780 ovarian carcinoma cells with bis(4-methoxyphenyl) derivatives showed a dose-dependent decrease in cell viability. At 1 µM concentration, certain derivatives caused a significant reduction in metabolic activity, indicating their potential as anticancer agents .

- Leukemia Cell Lines : In another study, bis(4-methoxyphenyl) compounds were evaluated for their effects on HL-60 leukemia cells. The results demonstrated that specific derivatives could inhibit cell growth effectively while exhibiting lower toxicity towards normal cells .

Table 1: Biological Activity of Bis(4-Methoxyphenyl) Derivatives

| Compound Identifier | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| Compound 1 | A2780 | 0.5 | <20 |

| Compound 2 | HL-60 | 1.0 | <30 |

| Compound 3 | MDA-MB-231 | 2.0 | <50 |

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics based on ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These predictions suggest good bioavailability with minimal toxicity risks associated with mutagenicity and tumorigenicity .

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for Bis(4-methoxyphenyl)methanamine hydrochloride, and how can its purity be optimized?

A transition metal-free catalytic reduction method using 4-methoxybenzamide as a starting material has been reported. The reaction employs HBPin (2.0 mmol), an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst (2 mol%), and dry toluene at room temperature. The product is isolated as a hydrochloride salt with an 84% yield. Key steps include:

- Reaction setup : Anhydrous conditions to prevent side reactions.

- Workup : Acidification with HCl to precipitate the hydrochloride salt.

- Purity optimization : Recrystallization from ethanol or methanol to remove unreacted starting materials .

Q. How can researchers characterize this compound using NMR spectroscopy?

The compound’s structure is confirmed via ¹H NMR (DMSO-d6): δ 8.45 (bs, 3H, NH3<sup>+</sup>), 7.39 (d, J = 8.8 Hz, 2H, aromatic), 6.90 (d, J = 8.8 Hz, 2H, aromatic), 3.87 (q, J = 5.6 Hz, 2H, CH2NH2), and 3.70 (s, 3H, OCH3). ¹³C NMR peaks at δ 159.3 (C-OCH3), 130.6 (aromatic C), and 41.6 (CH2NH2) further validate the structure. Deuterated DMSO is preferred due to the compound’s solubility and stability in this solvent .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Temperature : Store below -20°C in airtight containers to prevent hydrolysis or oxidation.

- Humidity : Use desiccants to avoid moisture absorption, which can degrade the hydrochloride salt.

- Light sensitivity : Protect from direct light using amber glassware .

Q. What potential pharmacological applications justify further research on this compound?

While direct studies are limited, structural analogs like sertraline hydrochloride (a serotonin reuptake inhibitor) highlight the pharmacological relevance of methanamine derivatives. Bis(4-methoxyphenyl)methanamine’s aromatic and amine functionalities suggest potential as a precursor for CNS-active molecules or enzyme inhibitors .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR data for this compound?

If conflicting NMR peaks arise (e.g., shifts in aromatic protons):

- Verify solvent effects : DMSO-d6 vs. CDCl3 can alter chemical shifts.

- Check purity : Impurities (e.g., residual toluene) may split signals. Use HPLC or mass spectrometry for purity assessment.

- Replicate conditions : Ensure consistent temperature, concentration, and instrument calibration .

Q. What catalytic systems could improve the yield or enantioselectivity of this synthesis?

- Alternative catalysts : Chiral NHC-metal complexes (e.g., Ru or Ir) may enhance enantioselectivity in asymmetric reductions.

- Solvent optimization : Polar aprotic solvents like THF or DMF might improve catalyst activity.

- Substrate scope : Test substituted benzamides to evaluate steric and electronic effects on yield .

Q. How does the NHC-based potassium catalyst function in the reduction of 4-methoxybenzamide?

The catalyst activates HBPin (a boron-based reductant) via σ-bond metathesis, generating a borane intermediate that transfers hydride to the amide carbonyl. The mechanism proceeds through:

Substrate coordination to the potassium center.

Hydride transfer to form a hemiaminal intermediate.

Protonolysis to yield the primary amine .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Store away from strong acids/bases to prevent hazardous gas release .

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12;/h3-10,15H,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYJSDIFRBOLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.